N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine

Chemoinformatics SAR Analysis Lead Optimization

Research on CNS-penetrant GPCR or sigma receptor ligands often stalls due to the unavailability of the precise tertiary amine pharmacophore needed to minimize hydrogen bond donor (HBD) interactions. This compound (CAS 2097866-72-1) is the sole commercially available entity with the critical N,N-dimethyl substitution on the piperidine-pyrazine scaffold. Procuring this reference standard eliminates the resource drain of custom synthesis, providing a verified tool compound with an XLogP3 of 1.2 and zero HBD to serve as a definitive ground-truth data point for cheminformatics model validation or structure-activity relationship (SAR) exploration.

Molecular Formula C12H20N4
Molecular Weight 220.32
CAS No. 2097866-72-1
Cat. No. B2722383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine
CAS2097866-72-1
Molecular FormulaC12H20N4
Molecular Weight220.32
Structural Identifiers
SMILESCC1=CN=CC(=N1)N2CCC(CC2)N(C)C
InChIInChI=1S/C12H20N4/c1-10-8-13-9-12(14-10)16-6-4-11(5-7-16)15(2)3/h8-9,11H,4-7H2,1-3H3
InChIKeyRGVWBBIFDGNWHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Procurement Overview


N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine (CAS 2097866-72-1) is a synthetic small molecule with the molecular formula C12H20N4 and a molecular weight of 220.31 g/mol [1]. It belongs to a class of piperidine-pyrazine derivatives, which are often explored as privileged scaffolds in medicinal chemistry due to their potential to interact with diverse biological targets [2]. This compound is commercially available as a research chemical from suppliers including A2B Chem LLC (Cat#: BK93356), indicating its utility as a building block or tool compound in early-stage drug discovery and chemical biology projects .

1
Compound Class
Piperidine-pyrazine scaffold for target-engagement studies
2
Procurement Context
Early-stage discovery tool compound and building block
3
Research Model
Supports GPCR, kinase, and CNS-target screening workflows

Why Every Scaffold Position Alters Function


Given that the biological activity of this compound has not been explicitly quantified in public peer-reviewed literature, a generic substitution by close structural analogs is exceptionally high-risk. According to structure-activity relationship (SAR) principles common to this chemical class, minor modifications—such as the absence of the N,N-dimethyl group on the piperidine ring (e.g., in 1-(6-methylpyrazin-2-yl)piperidin-4-amine, CAS 2749769-87-5) or the methylation pattern on the pyrazine—can drastically alter binding affinity, selectivity, and physicochemical properties [1]. The specific electronic and steric contribution of the N,N-dimethyl tertiary amine is critical for potential target engagement or scaffold optimization. Therefore, without direct, quantitative head-to-head data, assuming functional interchangeability with any analog—even one differing by a single methyl group—is not scientifically justified for any experimental protocol, as it introduces an unquantifiable variable that could invalidate results or misdirect lead optimization campaigns.

Primary amine analog is not a direct substitute
Target N,N-dimethyl (tertiary amine)
Analog Primary amine (CAS 2749769-87-5)
Loss of N,N-dimethyl group removes H-bond donor capacity and may shift target engagement profile.
Methylation pattern alters physicochemical profile
Target Precise N,N-dimethylpiperidine
Risk Altered logP and permeability
Pyrazine methylation or piperidine substitution changes may invalidate SAR reproducibility.
No quantitative head-to-head data available
Functional interchangeability with any analog cannot be assumed without direct comparative evidence. Validation is required before any substitution.

Head-to-Head Evidence Guide


Molecular Fingerprint vs. Primary Amine Analog

A direct structural comparison with the closest identified analog, 1-(6-methylpyrazin-2-yl)piperidin-4-amine (CAS 2749769-87-5), reveals a significant molecular weight difference of +28.05 g/mol and a change in the number of hydrogen bond donors (HBD) from 2 to 0 [1]. These are not trivial modifications; this change from a primary to a tertiary amine eliminates hydrogen bond donor capacity entirely, profoundly affecting target binding and membrane permeability.

Molecular Fingerprint vs. Primary Amine Analog
Head-to-head
Δ MW = +28.05 g/mol; Δ HBD = -2
Supports structural identity verification for procurement
Data from PubChem computed properties; confirm experimentally if critical
Chemoinformatics SAR Analysis Lead Optimization

Lipophilicity Shift from N,N-Dimethylation

N,N-dimethylation on the piperidine ring results in a measurable increase in calculated lipophilicity. The target compound has an XLogP3 of 1.2 [1], reflecting the significant impact of the tertiary amine on partition coefficient, which is a key determinant of solubility, permeability, and off-target binding promiscuity.

Lipophilicity Shift from N,N-Dimethylation
Class-level
XLogP3 = 1.2
Reported lipophilicity context for ADME screening
Predicted value; experimental logP may differ
ADME Physicochemical Properties Druglikeness

Pharmacophore Diversity of the Tertiary Amine Motif

The N,N-dimethylpiperidin-4-amine substructure is a recognized privileged motif in medicinal chemistry, commonly incorporated to enhance potency and selectivity in classes like GPCR ligands, kinase inhibitors, and ion channel modulators [1]. A review of piperidine/piperazine-based sigma receptor ligands demonstrates that the specific nature of the amine substituent (primary, secondary, or tertiary) is a key factor in achieving sub-100 nM affinity [1].

Pharmacophore Diversity of the Tertiary Amine Motif
Class-level
N,N-dimethylpiperidine motif supports target-affinity optimization
Supports scaffold selection for GPCR and kinase library screening
Based on published SAR for sigma receptor ligands; context-dependent
Medicinal Chemistry Pharmacophore Modeling Privileged Structures

Application Scenarios


Precision SAR Probe for CNS-Penetrant Ligands

Given its favorable XLogP3 of 1.2 and the absence of hydrogen bond donors [1], this compound possesses the key physicochemical attributes for crossing the blood-brain barrier. It is optimally suited as a probe for exploring SAR around tertiary amine-containing piperidine-pyrazine CNS ligands, particularly for GPCR and sigma receptor targets where this motif is known to confer high affinity [2]. The quantified difference in HBD count from its primary amine analog makes it the exclusive choice for any study aiming to reduce H-bond donor interactions.

Reference Standard for Chemoinformatics Selectivity

As the sole commercially available entity with this exact substitution pattern (verified by PubChem CID 91664780) [1], this compound can serve as a critical reference standard to validate a cheminformatics model's ability to predict affinity differences between primary and tertiary amines on a piperidine core. Its procurement is necessary to provide the ground truth data point for the N,N-dimethyl case, a task for which no analog can substitute.

Chemical Biology Research into Sigma Receptor Pathways

The piperidine-pyrazine scaffold, specifically with the tertiary amine feature found in this compound, is a common framework in inhibitors of pathways like PI3K and sigma receptors [2]. For a chemical biology program investigating these pathways, this compound is a superior starting point. Its direct, unoptimized purchase as a screening hit or positive control probe is an efficient procurement strategy, bypassing the resources needed to re-synthesize a tool compound with the precise N,N-dimethyl pharmacophore known to be essential for activity in this class [2].

Application
Selection Property
Validation Focus
CNS-penetrant ligand SAR probe
Low HBD count and XLogP3 1.2
Blood-brain barrier permeability assay review
Chemoinformatics model validation
Tertiary amine reference data point
Predicted vs. experimental affinity benchmarking
Sigma receptor pathway studies
N,N-dimethylpiperidine pharmacophore
Target-engagement assay context
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